molecular formula C16H17ClN2O3S B510805 Ethyl 2-(3-(4-chlorophenyl)ureido)-4,5-dimethylthiophene-3-carboxylate CAS No. 379727-14-7

Ethyl 2-(3-(4-chlorophenyl)ureido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B510805
CAS No.: 379727-14-7
M. Wt: 352.8g/mol
InChI Key: YVIUJODZJUXTKN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-chlorophenyl)ureido)-4,5-dimethylthiophene-3-carboxylate is a synthetic specialty chemical designed for research and development purposes. This compound is built upon a core structure of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a well-known scaffold in heterocyclic chemistry that is frequently utilized in the synthesis of biologically active heterocyclic compounds, particularly thienopyrimidine derivatives . The molecule is functionalized with a (4-chlorophenyl)ureido group, a structural motif often investigated for its potential in modulating biological activity and physicochemical properties in medicinal chemistry projects . As a result, this compound serves as a versatile and valuable advanced intermediate for researchers working in drug discovery and organic synthesis. It is ideal for constructing more complex molecular architectures, studying structure-activity relationships (SAR), and exploring new chemical spaces for potential therapeutic agents. The product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-4-22-15(20)13-9(2)10(3)23-14(13)19-16(21)18-12-7-5-11(17)6-8-12/h5-8H,4H2,1-3H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIUJODZJUXTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-(4-chlorophenyl)ureido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant data tables and findings from various studies.

  • Molecular Formula : C16_{16}H17_{17}ClN2_{2}O3_{3}S
  • Molar Mass : 352.84 g/mol
  • CAS Number : 379727-14-7
  • Density : 1.366 g/cm³ (predicted)
  • Boiling Point : 404.0 °C (predicted)
  • pKa : 12.91 (predicted)

The compound is believed to interact with various biological pathways, primarily through the modulation of gene expression and enzyme activity. Its structural components suggest potential interactions with proteins involved in cell signaling and metabolic processes.

Antimicrobial Properties

Thiophene derivatives have demonstrated antimicrobial activity against a range of pathogens. A study analyzing related compounds found that modifications in the thiophene ring could enhance antibacterial and antifungal activities. The presence of the chlorophenyl group may also contribute to increased potency against microbial strains.

Case Studies

  • Study on Oct3/4 Induction
    • A related compound, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, was identified as an effective inducer of Oct3/4 expression in stem cells, which is crucial for maintaining pluripotency. This suggests that similar structures may influence stem cell behavior and differentiation pathways .
  • Hypolipidemic Effects
    • In a study involving structurally related compounds, significant reductions in serum cholesterol and triglyceride levels were observed in animal models at specific dosages . This indicates that ethyl derivatives can modulate lipid metabolism, potentially offering therapeutic benefits in hyperlipidemia.

Data Tables

PropertyValue
Molecular Weight352.84 g/mol
Density1.366 g/cm³ (predicted)
Boiling Point404.0 °C (predicted)
pKa12.91 (predicted)
Biological ActivityObservations
AnticancerInduces apoptosis
AntimicrobialEffective against bacteria and fungi
HypolipidemicReduces cholesterol levels

Comparison with Similar Compounds

Structural Analogs with Ureido-Thiazol/Piperazine Moieties

Compounds 10d , 10e , and 10f (from ) share the ureido-aromatic motif but incorporate thiazol and piperazine groups instead of a thiophene core. Key differences include:

  • Substituent Effects :
    • 10d and 10e feature trifluoromethyl (CF₃) groups on the phenyl ring, while 10f has a 3-chlorophenyl group. The electron-withdrawing CF₃ group may enhance metabolic stability compared to chloro substituents .
    • The thiazol-piperazine scaffold in these compounds increases molecular complexity and weight (e.g., 10d and 10e : MW 548.2 g/mol) compared to the simpler thiophene-based target compound .
Compound Core Structure Substituent Molecular Weight (g/mol) Yield (%)
Target Compound Thiophene 4-Chlorophenyl ureido ~350 (estimated) N/A
10d Thiazol 4-CF₃ phenyl ureido 548.2 93.4
10f Thiazol 3-Chlorophenyl ureido 514.2 89.1
  • Synthetic Efficiency: Yields for 10d–10f range from 89.1% to 93.4%, suggesting robust synthetic routes for thiazol derivatives.

Thiophene Derivatives with Alternative Functional Groups

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate () shares the thiophene core and 4-chlorophenyl substituent but replaces the ureido group with a cyanoacetyl amino moiety. Key comparisons:

  • Functional Group Impact: The cyanoacetyl group introduces a nitrile functionality, which may alter electronic properties and hydrogen-bonding capacity compared to the ureido group. This could influence solubility or target binding .

Ureido-Morpholino-Triazine Derivatives

The morpholino-triazine compound 30 () shares the ureido linkage but incorporates a triazine core and morpholino groups. Comparisons include:

  • Synthetic Challenges: The lower yield (50%) for 30 contrasts with the high yields of 10d–10f, possibly due to steric hindrance from the triazine-morpholino system .

Precursor-Based Comparisons

The precursor ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate () lacks the ureido group but is critical in synthesizing bioactive thienopyrimidines. Replacing the amino group with a ureido moiety likely enhances hydrogen-bonding interactions, improving target affinity in drug design .

Key Takeaways

  • Substituent Effects: Chlorophenyl and ureido groups balance electronic and steric properties, while trifluoromethyl or cyano groups in analogs modulate stability and reactivity.
  • Yield Trends: Thiazol derivatives (10d–10f) show higher synthetic efficiency (~90% yields) than morpholino-triazine systems (~50%), highlighting the impact of structural complexity on reaction optimization.

Further studies are needed to elucidate the target compound’s biological profile and optimize its synthetic pathway. Comparative data on solubility, stability, and activity would enhance understanding of structure-activity relationships.

Q & A

Q. Optimization Tips :

  • Maintain anhydrous conditions to prevent hydrolysis of the ester group.
  • Use a 1:1.2 molar ratio of precursor to 4-chlorophenyl isocyanate to minimize side products.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and isolate yields typically between 72–94% .

Basic: What spectroscopic techniques are critical for structural validation, and what key signals confirm the target structure?

Answer:

  • IR Spectroscopy :
    • Peaks at ~3300 cm⁻¹ (N–H stretch, ureido group) and ~1700 cm⁻¹ (ester C=O) .
    • Absence of NH₂ peaks (from the precursor) confirms successful substitution .
  • ¹H NMR :
    • δ 1.2–1.4 ppm (triplet, –CH₂CH₃ ester).
    • δ 6.8–7.4 ppm (multiplet, aromatic protons from 4-chlorophenyl).
    • δ 2.2–2.5 ppm (singlets, methyl groups on thiophene) .
  • Mass Spectrometry :
    • Molecular ion peak [M+H]⁺ matching the molecular weight (C₁₇H₁₈ClN₂O₃S: ~373.85 g/mol) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s antioxidant and anti-inflammatory activity?

Answer:
SAR Strategies :

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-donating groups (e.g., –OH, –OCH₃) to improve radical scavenging. Phenolic derivatives show 70–83% inhibition in lipid peroxidation assays, comparable to diclofenac .
  • Bioisosteric Replacement : Substitute the thiophene ring with pyridine or furan to modulate electronic effects and solubility .

Q. Assay Models :

  • Antioxidant :
    • DPPH radical scavenging (IC₅₀ values).
    • Nitric oxide (NO) inhibition in LPS-stimulated macrophages .
  • Anti-inflammatory :
    • Carrageenan-induced rat paw edema (measure % inhibition at 3–6 hours post-dose) .

Q. Table 1: Representative Activity Data

Substituent on PhenylDPPH IC₅₀ (µM)NO Inhibition (%)Paw Edema Inhibition (%)
4-Cl (Parent)45.268.570.2
3-OH,4-Cl28.782.183.1
4-OCH₃32.475.378.9

Advanced: How should researchers address contradictions in biological activity data across different assay models?

Answer:

  • Model-Specific Variables :
    • In vitro vs. in vivo : Lipid peroxidation assays (rat brain homogenate) may overestimate efficacy compared to in vivo edema models due to metabolic stability differences .
    • Radical Specificity : DPPH (stable radical) vs. NO (transient radical) assays require normalization to Trolox equivalents for cross-comparison .

Q. Resolution Strategies :

Dose-Response Curves : Establish linearity across concentrations (e.g., 10–100 µM) to identify non-specific effects.

Multivariate Analysis : Use ANOVA to account for inter-assay variability (e.g., p < 0.05 for carrageenan model vs. DPPH) .

Mechanistic Profiling : Combine enzyme inhibition (COX-2) and cellular assays (NF-κB luciferase) to validate target engagement .

Advanced: What crystallographic approaches are suitable for resolving the compound’s 3D structure, and how can SHELX software enhance refinement?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 298 K. Ensure crystal quality via pre-screening with polarized light microscopy .
  • SHELX Workflow :
    • Structure Solution : SHELXD for phase determination (direct methods).
    • Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters .
    • Validation : Check R-factor convergence (<0.05) and data-to-parameter ratio (>10:1) .

Q. Key Parameters :

  • Disorder Handling : Apply PART instructions for disordered solvent molecules.
  • Twinned Data : Use TWIN/BASF commands if crystals exhibit twinning .

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